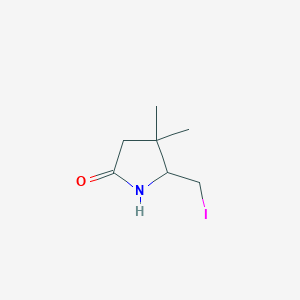
5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone functional group, which consists of a five-membered lactam (a cyclic amide). They are important in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, which is a five-membered ring containing four carbon atoms and one nitrogen atom. The iodomethyl group would be attached to the 5-position of the ring, and the 4-position would be substituted with two methyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing carbonyl group in the pyrrolidinone ring and the electron-donating methyl groups. The iodine atom in the iodomethyl group would likely make that carbon susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carbonyl group and the nonpolar methyl groups would likely give it both polar and nonpolar character. The iodine atom might also contribute to its density and boiling point .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Characterization
- Studies on the iodination of pyrimidines, such as 4-amino-2,6-dimethyl-pyrimidine, with I2/H2SO4/H2O/H2O2, resulted in the formation of 2-iodomethyl derivatives, highlighting the potential for regiospecific functionalization in pyrimidine derivatives (Niclas et al., 1987).
2. Chemical Reactions and Synthesis Routes
- The synthesis of Trans-2,5-dimethylpyrrolidine demonstrates the potential for creating dimethylpyrrolidine derivatives using specific synthetic routes, which could include iodomethyl substitutions (Zwaagstra et al., 1993).
- The reaction of α-angelica lactone with methylamine leading to dimethylpyrrolidin-2-ones suggests potential synthetic pathways involving iodomethyl groups (Wedler et al., 1990).
3. Advanced Organic Chemistry Applications
- The synthesis and photochemistry of dimethylpyrrolidin-2-ones, like 5,5-dimethyl-1H-pyrrol-2(5H)-one, offer insights into the potential photochemical properties of dimethylpyrrolidin-2-ones with iodomethyl groups (Ihlefeld & Margaretha, 1992).
4. Application in Catalyst and Ligand Design
- The triethylborane-mediated atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides, resulting in 4-(iodomethyl)pyrrolidin-2-ones, indicates the utility of iodomethyl groups in catalyst design and synthesis (Ikeda et al., 1998).
5. Novel Chemical Structures and Material Science
- The formation of novel structures, such as the crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, demonstrates the role of iodomethyl groups in the development of new materials and molecular structures (Zhukhlistova & Tishchenko, 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(iodomethyl)-4,4-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c1-7(2)3-6(10)9-5(7)4-8/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZSEJOSSQVXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1CI)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)
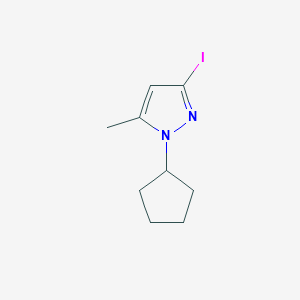
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)
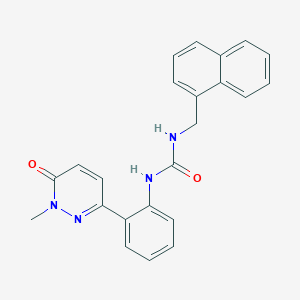
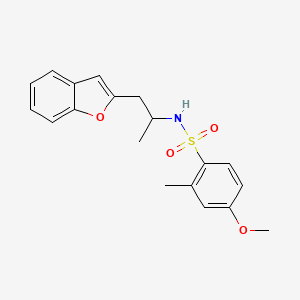
![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)
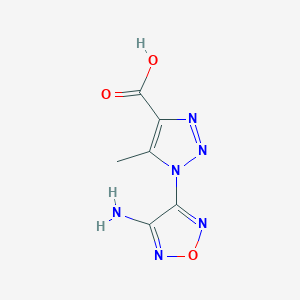
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2934815.png)
![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)
![6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2934819.png)
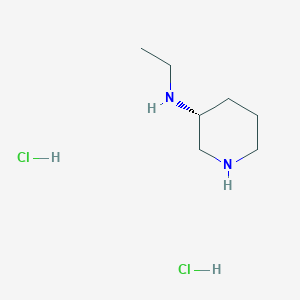
![2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2934825.png)
